Dimethyl-1,1,1-d3-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,1-trideuterio-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583873 | |
| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120033-84-3 | |
| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120033-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimethyl 1,1,1 D3 Amine Hydrochloride
De Novo Synthesis Routes for Deuterated Dimethylamine (B145610) Analogues
The creation of deuterated dimethylamine analogues from basic chemical building blocks is a key focus in medicinal chemistry. Traditional methods often relied on the reaction of deuterated methylating agents with amino or imino groups, which could lead to the formation of undesired tri-substituted and tetra-substituted byproducts. google.com To circumvent these issues, more controlled, multi-step synthetic routes have been developed. google.comsemanticscholar.org
A practical and high-yield synthesis for deuterated methylamine (B109427) and dimethylamine has been developed utilizing Boc-benzylamine as the starting material and methyl-d3 p-toluenesulfonate (TsOCD3) as the deuterated methylating agent. researchgate.netsemanticscholar.org This method offers excellent control over the degree of methylation, thereby avoiding common byproducts and simplifying purification. google.comsemanticscholar.org The general strategy involves the N-deuteromethylation of a protected benzylamine (B48309), followed by deprotection steps to release the final deuterated amine hydrochloride. semanticscholar.org
The synthesis begins with the protection of benzylamine with a di-tert-butyl dicarbonate (B1257347) (Boc) group, yielding Boc-benzylamine. This protected starting material is then subjected to deuteromethylation. semanticscholar.org
The key steps are as follows:
Deprotonation: Boc-benzylamine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere at 0°C. guidechem.com This removes the acidic proton from the nitrogen atom, forming a reactive anion.
Deuteromethylation: The deuterating reagent, TsOCD3, dissolved in DMF, is added to the reaction mixture. guidechem.com The anion displaces the tosylate group, forming the N-(methyl-d3) intermediate, N-Boc-N-benzylmethan-d3-amine. This reaction proceeds with high efficiency, achieving a yield of 96% after purification by silica (B1680970) gel column chromatography. guidechem.com
Boc Group Removal: The Boc protecting group is subsequently removed under acidic conditions. The N-Boc-N-benzylmethan-d3-amine intermediate is dissolved in ethyl acetate (B1210297), and a solution of hydrogen chloride (HCl) in ethyl acetate is added dropwise at 0°C. semanticscholar.orgguidechem.com Warming the mixture to room temperature completes the deprotection, yielding N-benzylmethan-d3-amine hydrochloride as an intermediate with a quantitative 100% yield. semanticscholar.orgguidechem.com
To synthesize the target Dimethyl-1,1,1-d3-amine hydrochloride, a second deuteromethylation step is required. Starting from the N-benzylmethan-d3-amine hydrochloride intermediate, it is treated again with a strong base like n-butyllithium followed by the addition of TsOCD3 to introduce the second trideuteromethyl group. semanticscholar.org This forms the N-benzyl-N-(methyl-d3)methan-d3-amine intermediate. semanticscholar.orggoogleapis.com
The final step in the sequence is the removal of the N-benzyl protecting group to liberate the desired dimethylamine analogue. This is achieved through catalytic hydrogenation. semanticscholar.orgguidechem.com
The N-benzyl-N-(methyl-d3)methan-d3-amine intermediate is dissolved in methanol (B129727), and a palladium on carbon (Pd/C) catalyst (typically 5%) is added. semanticscholar.org The mixture is then subjected to a hydrogen atmosphere at an elevated temperature of 40°C. semanticscholar.orgguidechem.com The palladium catalyst facilitates the hydrogenolysis of the carbon-nitrogen bond of the benzyl (B1604629) group, which is cleaved to form toluene, leaving the desired deuterated dimethylamine. After the reaction is complete, the solid catalyst is removed by filtration. The filtrate, containing the product, is concentrated by evaporation to yield the final this compound salt with a 100% yield. semanticscholar.org
This debenzylation step is highly efficient and clean, providing the target compound in a pure form, which is crucial for its application in pharmaceutical synthesis. semanticscholar.orgguidechem.com
While the Boc-benzylamine route is highly effective, other strategies exist for the synthesis of deuterated amines, each with its own applications and limitations.
Gabriel Synthesis Modification: One method involves a modification of the Gabriel synthesis. Phthalimide (B116566) is reacted with a deuterated methylating agent like iodomethane-d3 (B117434) to form N-(methyl-d3)phthalimide. Subsequent hydrolysis of the phthalimide group with a strong acid, such as hydrochloric acid, releases the (methyl-d3)amine hydrochloride salt.
Reduction of Deuterated Nitromethane (B149229): Another approach is the reduction of deuterated nitromethane (O2NCD3). This can be achieved using a reducing agent in an inert solvent. The reaction can be performed to directly yield the salt of (methyl-d3)amine if conducted in the presence of an acid.
Ynamide Reduction: A versatile and metal-free method involves the use of ynamides. Treating readily available ynamides with a mixture of triflic acid and a deuterated silane (B1218182) (like triethylsilane-d1) can produce amines with high levels of deuterium (B1214612) incorporation at the alpha position relative to the nitrogen atom. nih.gov
Multi-Step Synthesis via Boc-Benzylamine and TsOCD3 Reagent
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. The use of Boc-benzylamine as a starting material is a key optimization itself, as it prevents the formation of over-methylated byproducts. google.comsemanticscholar.org
Key parameters that have been optimized include:
Base and Solvent Selection: Strong bases like sodium hydride (NaH) or n-butyllithium are essential for the efficient deprotonation of the amine precursor. google.comsemanticscholar.org Aprotic solvents such as DMF or tetrahydrofuran (B95107) (THF) are used to ensure the stability of the reactive anionic intermediates. google.comguidechem.com
Temperature Control: The initial deprotonation and deuteromethylation steps are typically carried out at low temperatures (-20°C to 0°C) to control reactivity and minimize side reactions, before the reaction is allowed to warm to room temperature. google.comguidechem.com The final catalytic hydrogenation step is performed at a moderately elevated temperature (40°C) to ensure a reasonable reaction rate. semanticscholar.orgguidechem.com
Reagent Stoichiometry: The molar ratio of the amine substrate to the deuterated methylating agent can be adjusted, with ratios from 4:1 to 1:4 being explored to maximize yield. google.com
The following table summarizes the optimized yields for the multi-step synthesis of a related compound, deuterated methylamine hydrochloride, which follows a similar pathway.
| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |
| 1 | Boc-benzylamine | 1. NaH, DMF; 2. TsOCD3 | N-Boc-N-benzylmethan-d3-amine | 96% | guidechem.com |
| 2 | N-Boc-N-benzylmethan-d3-amine | HCl in Ethyl Acetate | N-benzylmethan-d3-amine hydrochloride | 100% | semanticscholar.orgguidechem.com |
| 3 | N-benzylmethan-d3-amine hydrochloride | H2, 5% Pd/C in Methanol | Methan-d3-amine hydrochloride | 100% | semanticscholar.orgguidechem.com |
This table outlines the synthesis for a mono-deuteromethylated analogue, but the principles and high yields are directly applicable to the synthesis of the di-deuteromethylated target compound.
Assessment of Isotopic Purity in Synthetic Products
Confirming the isotopic purity and chemical identity of the final product is a critical step. Several analytical techniques are employed to ensure that the deuterium atoms have been incorporated at the correct positions and to the desired extent.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the synthesized compound. semanticscholar.org This technique is highly sensitive and can distinguish between the mass of a non-deuterated compound and its deuterated analogue. For instance, the calculated mass for the protonated N-benzylmethan-d3-amine intermediate ([M+H]⁺) is 125.1158, and experimental results found a mass of 125.1152, confirming the presence of the three deuterium atoms. semanticscholar.orgguidechem.com This precise mass measurement provides definitive evidence of successful deuteration.
Advanced Spectroscopic Characterization of Dimethyl 1,1,1 D3 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of Dimethyl-1,1,1-d3-amine hydrochloride. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the isotopic composition.
Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium (B1214612) Incorporation Verification
Proton NMR (¹H NMR) serves as a primary method for verifying the successful incorporation of deuterium into the target molecule. In the case of this compound, the non-deuterated analogue, dimethylamine (B145610) hydrochloride, would exhibit a signal corresponding to the two equivalent methyl (CH₃) groups.
Upon successful synthesis of this compound, the ¹H NMR spectrum is expected to show a significant change. The signal corresponding to the deuterated methyl group (CD₃) will be absent or drastically reduced in intensity. The remaining signal will be that of the non-deuterated methyl group (CH₃). The integration of this remaining proton signal against a known internal standard can confirm the position and extent of deuteration. The spectrum essentially confirms the presence of the CH₃ group and the absence of one set of methyl protons, thereby verifying the CD₃ substitution.
Expected ¹H NMR Spectral Data:
| Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | ~2.7 | Singlet | 3H |
| N-CD₃ | N/A | N/A | N/A |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. In non-deuterated dimethylamine, the two methyl carbons are chemically equivalent and thus produce a single signal in the ¹³C NMR spectrum. docbrown.info
For this compound, the two carbon atoms are no longer equivalent. One carbon is bonded to three protons (CH₃), while the other is bonded to three deuterium atoms (CD₃). This non-equivalence results in two distinct signals in the ¹³C NMR spectrum. The carbon of the CD₃ group will exhibit a lower intensity and will be split into a multiplet (typically a triplet of triplets) due to the spin-spin coupling with deuterium (spin I=1). This distinct splitting pattern and the presence of two signals for the methyl carbons provide unambiguous evidence for the structure and successful deuteration.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| C H₃ | ~34 | Singlet (proton decoupled) |
| C D₃ | ~33.5 | Multiplet (due to C-D coupling) |
Note: Chemical shifts are approximate and can vary based on the solvent. The CD₃ signal is expected to be slightly upfield compared to the CH₃ signal.
Quantitative Nuclear Magnetic Resonance (qNMR) for Material Quantification and Purity Assessment
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. The method relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.
For this compound, qNMR can be employed to accurately assess its purity and confirm the isotopic enrichment. By integrating the signal of the non-deuterated methyl (CH₃) protons against the signal of a carefully chosen internal standard (e.g., maleic acid), the precise quantity of the compound in a sample can be determined. Furthermore, by comparing the integrals of the residual, non-deuterated signal at the CD₃ position with the main CH₃ signal, the isotopic purity (atom % D) can be calculated, providing a precise measure of deuterium incorporation. This method offers high precision and accuracy, making it a valuable tool for quality control.
Mass Spectrometry (MS) Techniques for Molecular Weight and Isotopic Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and verify its isotopic labeling.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, the molecular formula of the free amine is C₂H₄D₃N. HRMS analysis of the corresponding cation, [M+H]⁺ (C₂H₅D₃N⁺), allows for the experimental determination of its mass.
This experimentally measured mass can then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses confirms the elemental composition and, importantly, the presence of the three deuterium atoms, distinguishing it from its non-deuterated counterpart.
Expected HRMS Data:
| Ion | Molecular Formula | Calculated m/z |
|---|
Note: The calculated m/z is based on the most abundant isotopes of each element.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds, such as amine hydrochlorides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the impurity profiling of pharmaceutical substances, including isotopically labeled compounds like this compound. The method's high sensitivity and selectivity are crucial for detecting, identifying, and quantifying trace-level impurities that may arise during synthesis, degradation, or storage. For amine-containing compounds, LC-MS analysis provides both molecular weight information and structural data, which is essential for the definitive identification of unknown impurities.
In the context of this compound, LC-MS is employed to separate the target compound from potential process-related impurities and degradation products. The control of impurities is a critical issue for regulatory bodies in the pharmaceutical industry. Given the compound's deuterated nature, a key application of LC-MS is to distinguish it from its non-deuterated and partially deuterated analogues. Stable-isotope labeling is a known strategy in LC-MS to aid in the quantification of amine-containing metabolites. nih.gov While deuterium labeling can sometimes cause slight shifts in retention times on reversed-phase liquid chromatography (RPLC) columns, these effects can be managed and utilized for separation. nih.gov
Potential impurities in a batch of this compound could include starting materials, by-products from side reactions, and over- or under-deuterated species. Mass spectrometry allows for the precise determination of the mass-to-charge ratio (m/z) of these components, enabling their identification. For instance, the presence of non-deuterated dimethylamine or trimethylamine (B31210) could be readily detected. The development of a validated LC-MS method as per ICH guidelines is essential to ensure the quality, safety, and stability of the drug substance.
Table 1: Potential Impurities in this compound and their Expected Mass-to-Charge Ratios (m/z) in LC-MS
| Compound Name | Structure | Molecular Formula | Expected [M+H]⁺ (m/z) | Potential Source |
| Dimethylamine | (CH₃)₂NH | C₂H₇N | 46.065 | Non-deuterated impurity |
| Monomethyl-d3-amine | CH₃NHCD₃ | C₂H₄D₃N | 49.084 | Synthesis by-product |
| Trimethylamine | (CH₃)₃N | C₃H₉N | 60.081 | Synthesis by-product |
| Dimethyl-d6-amine | (CD₃)₂NH | C₂HD₆N | 52.103 | Over-deuteration |
Ancillary Spectroscopic Methods
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, IR spectroscopy provides a unique spectral fingerprint that confirms the presence of key structural features and verifies the incorporation of deuterium.
The IR spectrum of a secondary amine hydrochloride is distinct from its free-base form. The protonation of the nitrogen atom to form an ammonium (B1175870) salt (R₂N⁺H₂) results in characteristic N⁺-H stretching and bending vibrations. In the spectrum of Dimethylamine hydrochloride, these N⁺-H stretching bands typically appear as a broad, strong absorption in the 2700-3000 cm⁻¹ region.
The primary utility of IR in analyzing this compound lies in confirming the C-D bond's presence. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies to lower wavenumbers. ispc-conference.org The C-H stretching vibrations of a methyl group are typically observed in the 2850-2960 cm⁻¹ range. In contrast, the C-D stretching vibrations of the trideuteromethyl (CD₃) group are expected to appear at a significantly lower frequency, generally in the 2000-2250 cm⁻¹ region. This clear separation of C-H and C-D signals provides direct evidence of successful deuteration.
Furthermore, C-H bending vibrations (scissoring, rocking, wagging) for the CH₃ group appear between approximately 1350 and 1470 cm⁻¹. The corresponding C-D bending vibrations for the CD₃ group would be shifted to lower wavenumbers, outside this typical range. The presence of both CH₃ and CD₃ related vibrations in the spectrum confirms the specific isotopic labeling of the molecule. The NIST WebBook provides reference spectra for the non-deuterated Dimethylamine and its hydrochloride salt, which serve as excellent benchmarks for comparison. nist.govnist.gov
Table 2: Comparison of Characteristic IR Absorption Frequencies for Dimethylamine Hydrochloride and this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) in Dimethylamine HCl | Expected Wavenumber (cm⁻¹) in Dimethyl-1,1,1-d3-amine HCl |
| N⁺-H Stretch | Secondary Ammonium | ~2700-3000 (broad) | ~2700-3000 (broad) |
| C-H Stretch | CH₃ | ~2850-2960 | ~2850-2960 |
| C-D Stretch | CD₃ | N/A | ~2000-2250 |
| C-H Bend | CH₃ | ~1350-1470 | ~1350-1470 |
| C-N Stretch | Aliphatic Amine | ~1000-1250 | ~1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of this technique is largely dependent on the presence of chromophores—parts of a molecule that absorb light—such as double bonds, aromatic systems, or atoms with non-bonding electrons.
Simple, saturated aliphatic amines like this compound lack significant chromophores. libretexts.org The only relevant electronic transitions are the n → σ* (excitation of a non-bonding electron from the nitrogen lone pair to a sigma anti-bonding orbital) and σ → σ* transitions. These transitions are high-energy and result in absorption at very short wavelengths, typically below 200 nm. libretexts.org This region is often referred to as the "vacuum UV" region and is not accessible by standard laboratory UV-Vis spectrophotometers.
Consequently, UV-Vis spectroscopy is of limited value for the direct characterization or quantification of this compound itself. Its UV-Vis spectrum in a typical solvent like water or ethanol would likely show no distinct absorption peaks in the standard 200-800 nm range.
However, UV-Vis spectroscopy can be useful as an indirect method for impurity profiling if potential impurities contain strong chromophores. For example, if an aromatic impurity were present from the synthesis process, it would exhibit characteristic absorption bands (e.g., around 250-280 nm), making it easily detectable even at low concentrations. libretexts.org Therefore, while not a primary tool for characterizing the main compound, it can serve as a simple screening method for certain types of chromophoric contaminants.
Table 3: Expected UV-Vis Absorption Characteristics of this compound
| Compound | Chromophore Type | Expected Electronic Transition(s) | Expected λₘₐₓ (nm) | Utility in Standard UV-Vis (200-800 nm) |
| Dimethyl-1,1,1-d3-amine HCl | Aliphatic Amine | n → σ* , σ → σ* | < 200 | Very Low |
Applications of Dimethyl 1,1,1 D3 Amine Hydrochloride in Contemporary Research
Isotopic Labeling Studies in Organic and Bio-Organic Chemistry
The presence of deuterium (B1214612) atoms in Dimethyl-1,1,1-d3-amine hydrochloride makes it an ideal candidate for isotopic labeling studies. This technique involves the introduction of an isotope into a molecule to trace its path through a reaction or biological system.
Use as a Tracer and Marker in Chemical Reactions
In organic synthesis and other chemical processes, this compound serves as a tracer and marker. clearsynthdeutero.com Researchers can incorporate the deuterated dimethylamine (B145610) group into a molecule of interest to track its transformation and behavior throughout a chemical reaction. clearsynthdeutero.com The distinct signal of deuterium in analytical techniques allows for precise monitoring of the fate of the methyl groups. clearsynthdeutero.com This is instrumental in understanding reaction pathways and developing more efficient synthetic methods. clearsynthdeutero.com
Elucidation of Reaction Mechanisms and Kinetic Pathways
The kinetic isotope effect (KIE) is a key principle utilized in these studies. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it. nih.gov This difference in bond strength can lead to a decrease in the rate of a chemical reaction when a hydrogen atom is replaced with deuterium, especially if the bond cleavage is the rate-limiting step. nih.gov By comparing the reaction rates of the deuterated and non-deuterated compounds, scientists can gain insights into the reaction mechanism and identify the rate-determining steps. nih.govresearchgate.net For instance, studies on the metabolism of certain drugs have used deuterated analogs to understand the enzymatic processes involved. A significant difference in the metabolic rate between the deuterated and non-deuterated versions can indicate that the cleavage of that specific C-H bond is a critical part of the metabolic pathway. nih.gov
Research in Drug Metabolism and Pharmacokinetics (DMPK) using Deuterated Analogues
The use of deuterated compounds, including those synthesized using this compound, is a cornerstone of modern DMPK research. This field investigates how a drug is absorbed, distributed, metabolized, and excreted by the body.
Investigating Metabolic Pathways of Labeled Compounds
By introducing a deuterated tag, such as the one provided by this compound, into a drug candidate, researchers can meticulously trace its metabolic fate. clearsynthdeutero.com This allows for the identification and quantification of various metabolites produced as the body processes the drug. researchgate.netjuniperpublishers.com Understanding these pathways is crucial for assessing the safety and efficacy of a new drug, as metabolites can be active, inactive, or even toxic. juniperpublishers.com The use of stable isotope-labeled compounds in conjunction with analytical techniques like mass spectrometry and NMR spectroscopy has greatly advanced the ability to delineate complex metabolic pathways. researchgate.net
Understanding Biotransformation Processes in Model Systems
In vitro model systems, such as liver microsomes, are frequently used to predict how a drug will be metabolized in the body. sigmaaldrich.com By introducing deuterated compounds into these systems, scientists can study the specific enzymes responsible for the drug's biotransformation. snmjournals.org For example, if a deuterated compound shows a slower rate of metabolism compared to its non-deuterated counterpart in the presence of a specific cytochrome P450 (CYP) enzyme, it suggests that this enzyme plays a significant role in its metabolism. snmjournals.org These studies can also reveal "metabolic switching," where blocking one metabolic pathway through deuteration can lead to an increase in metabolism through alternative routes. nih.govosti.gov
Exploring Metabolic Stability of Deuterated Analogues
For instance, research has shown that replacing hydrogen with deuterium in certain molecules can lead to a significant increase in their metabolic half-life in human liver microsomes. nih.gov This approach, however, is not universally successful. The effectiveness of deuteration in improving metabolic stability depends on whether the C-H bond cleavage is the rate-limiting step in the metabolic process. snmjournals.org If it is not, or if other metabolic pathways dominate, deuteration may not have a significant impact. snmjournals.org
Interactive Data Table: Impact of Deuteration on Metabolic Stability
| Compound | Modification | System | Result | Reference |
| BMT-052 Analogue | Deuteration of methoxy (B1213986) groups | Human and Cynomolgus Monkey Liver Microsomes | Modest improvement in metabolic stability | nih.gov |
| Enzalutamide (ENT) | N-trideuteromethyl substitution (d3-ENT) | Rat in vivo | Increased exposure of the deuterated analog | nih.gov |
| 3-fluoro-4-aminopyridine (3F4AP) | Deuteration at various positions | CYP2E1 enzyme assay | No significant improvement in metabolic stability | snmjournals.org |
| Desipramine | N-methyl-d3 substitution | CYP2C11 enzyme | Isotopically sensitive switching from N-demethylation to N-hydroxylation | nih.gov |
Development and Validation of Analytical Standards
The precision and reliability of analytical measurements are paramount in scientific research and industrial quality control. Deuterated compounds, such as this compound, play a crucial role in enhancing the accuracy of analytical methodologies.
This compound is utilized as a reference material in mass spectrometry (MS)-based assays. lgcstandards.comsigmaaldrich.com Mass spectrometry is a powerful analytical technique that identifies and quantifies compounds by measuring their mass-to-charge ratio. nih.govresearchgate.net In such assays, reference standards are essential for confirming the identity of a target analyte and for calibrating the instrument to ensure accurate quantification. ucsb.edu The known isotopic purity and distinct mass shift of this compound make it an ideal reference material. sigmaaldrich.comsigmaaldrich.com Its well-defined molecular weight of 84.56 g/mol , which is higher than its non-deuterated counterpart due to the three deuterium atoms, allows for its unambiguous identification in a mass spectrum. sigmaaldrich.com
One of the most significant applications of this compound is its use as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govucsb.eduprinceton.edu An internal standard is a compound of known concentration that is added to an unknown sample to correct for variations that can occur during sample preparation and analysis. researchgate.net
Deuterated compounds are considered the "gold standard" for use as internal standards in LC-MS because they have nearly identical chemical and physical properties to the analyte being measured (the non-deuterated version) but a different mass. nih.govresearchgate.net This means that the deuterated internal standard will behave almost identically to the analyte during extraction, chromatography, and ionization, thus accurately reflecting any sample loss or variation. However, because of its higher mass, the internal standard can be distinguished from the analyte by the mass spectrometer.
A pertinent example is in the analysis of the widely prescribed anti-diabetic drug, metformin (B114582). huemed-univ.edu.vnsifisheriessciences.com Dimethylamine is a known impurity and a potential degradation product of metformin hydrochloride. sifisheriessciences.comlcms.czkemolab.hrgoogle.com To accurately quantify the levels of dimethylamine in metformin samples, a reliable analytical method is crucial. By using this compound as an internal standard, analysts can achieve high precision and accuracy in their measurements. sifisheriessciences.comgoogle.com The deuterated standard is added to the sample at a known concentration, and the ratio of the signal from the non-deuterated dimethylamine to the deuterated internal standard is used to calculate the exact amount of the impurity present. This approach is vital for ensuring the safety and quality of pharmaceutical products. researchgate.netsemanticscholar.org
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 120033-84-3 |
| Molecular Formula | C₂H₄D₃N·HCl |
| Molecular Weight | 84.56 g/mol |
| Isotopic Purity | Typically ~98 atom % D |
| Physical Form | Solid |
| Melting Point | 170-173 °C |
This table is based on data from multiple sources. sigmaaldrich.com
Contributions to Advanced Materials Science
The unique properties endowed by deuterium substitution are not limited to analytical applications but also extend to the field of materials science. The subtle change in mass and bond strength upon replacing hydrogen with deuterium can lead to significant alterations in the macroscopic properties of materials. resolvemass.cadtic.mil
This compound serves as a deuterated building block in the synthesis of specialty polymers. polymersource.caenamine.netaablocks.comclearsynth.com Deuterated polymers, where hydrogen atoms are replaced by deuterium, exhibit enhanced thermal and oxidative stability. resolvemass.ca This increased stability is attributed to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more difficult to break than the carbon-hydrogen (C-H) bond. nyxxb.cn
The incorporation of deuterated building blocks like Dimethyl-1,1,1-d3-amine can lead to the development of polymers with improved longevity and performance in demanding applications. nih.govresolvemass.ca These specialty polymers are valuable in fields such as telecommunications and for applications in space, where resistance to degradation is critical. dtic.mil While specific polymers synthesized directly from this compound are not widely documented in public literature, the principle of using deuterated amines and other small molecules as precursors for advanced polymers is well-established. europa.eusemanticscholar.orgresearchgate.net The synthesis often involves the deuteration of monomers which are then polymerized. europa.eu
Advancements in Agrochemical Development Research
The principles of utilizing deuterated compounds to enhance stability and for analytical purposes are also being applied in the field of agrochemical research.
Deuterium-labeled agrochemicals, synthesized using building blocks like deuterated amines, serve multiple purposes. nyxxb.cnresearchgate.net They are used as probes in metabolism and toxicology studies to understand how a pesticide or herbicide is processed by plants, animals, and the environment. nyxxb.cn The kinetic isotope effect, by slowing the metabolism of the active ingredient, can potentially lead to agrochemicals with longer half-lives, which may allow for reduced application rates. nyxxb.cn
Furthermore, deuterated versions of agrochemicals are invaluable as internal standards for residue analysis. nyxxb.cn This is critical for monitoring the levels of pesticides in food products and the environment, ensuring they remain within safe limits. For example, a study on the synthesis of deuterated pefurazoate, a fungicide, highlighted its potential use as an internal standard for mass spectrometry in residue analysis. nyxxb.cn Similarly, deuterated anilines have been used to prepare deuterated herbicides and fungicides. researchgate.net This underscores the role of deuterated building blocks, including amines, in advancing agrochemical research and ensuring food safety.
Synthesis of Labeled Agrochemical Intermediates
The development of next-generation agrochemicals focuses on maximizing efficacy while minimizing environmental impact. A key aspect of this research involves understanding the metabolic fate of these compounds in target pests, crops, and the surrounding ecosystem. Deuterium-labeled compounds are instrumental in these studies. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes at that specific molecular site. This "kinetic isotope effect" allows researchers to study metabolic pathways and develop more resilient and effective active ingredients.
This compound is a valuable precursor for synthesizing these labeled agrochemical intermediates. semanticscholar.orgresearchgate.net While direct public-domain examples for specific agrochemicals are proprietary, the synthetic principles are well-established and analogous to its documented role in creating deuterated pharmaceuticals. semanticscholar.orgresearchgate.netguidechem.comgoogleapis.com The dimethylamino group is a common functional moiety in a wide range of biologically active molecules, including certain classes of fungicides, herbicides, and insecticides.
The synthesis process typically involves using this compound as a nucleophile to introduce the deuterated dimethylamino group onto a larger, more complex molecular scaffold. semanticscholar.org This creates a stable, isotopically-labeled version of the agrochemical's core structure. Researchers can then use this labeled version in subsequent studies to gain critical insights into its mode of action and metabolic stability. The development of efficient synthesis routes for deuterated intermediates like this compound is crucial for reducing the cost and complexity of producing these advanced research compounds. semanticscholar.orgresearchgate.net
Environmental Fate and Efficacy Studies of Labeled Agrochemicals
Once an agrochemical is applied, its journey through the environment—its persistence, degradation, and potential for mobility—is of critical importance for regulatory approval and environmental safety assessment. researchgate.net Isotopic labeling is a powerful technique used to trace the environmental fate of these compounds with high precision. researchgate.netresearchgate.net Agrochemicals synthesized with intermediates like this compound can be readily distinguished from their non-labeled, naturally occurring analogues by mass spectrometry.
In a typical environmental fate study, a plot of land or a contained ecosystem is treated with the deuterated agrochemical. Over time, researchers collect samples of soil, water, and plant tissues. By analyzing these samples, they can accurately measure the concentration of the labeled compound and its degradation products. This data helps to:
Determine Persistence: How long the compound remains active in the soil before breaking down.
Identify Degradation Pathways: Understanding the chemical and biological processes that transform the parent compound into various metabolites.
Assess Mobility: Tracking the extent to which the compound leaches into groundwater or is taken up by non-target organisms.
This knowledge is vital for creating application guidelines that maximize the efficacy of the agrochemical on the target pest while minimizing off-target effects and environmental contamination. researchgate.net The use of stable isotopes like deuterium is preferred for these studies as it avoids the regulatory and handling complexities associated with radioactive isotopes.
Utilization in Proteomics Research
One of the most prominent and well-documented applications of deuterated dimethylamine analogues is in the field of quantitative proteomics. Stable Isotope Dimethyl Labeling (SIDL) has emerged as a robust, cost-effective, and widely used method for accurately comparing the abundance of thousands of proteins across different biological samples. nih.govnih.gov
The core principle of SIDL involves a chemical reaction called reductive amination. nih.gov In this process, protein mixtures are first enzymatically digested into smaller peptides. The primary amines present on these peptides (the N-terminus and the ε-amino group of lysine (B10760008) residues) are then covalently modified with formaldehyde (B43269). acs.org By using different isotopic forms of formaldehyde and a reducing agent, peptides from different samples can be given unique mass "tags".
For example, a peptide mixture from a control sample might be labeled with normal formaldehyde (CH₂O), while the corresponding mixture from a treated sample is labeled with a deuterated form (e.g., CD₂O). When the samples are mixed and analyzed by mass spectrometry, the same peptide from the control and treated samples will appear as a pair of peaks separated by a precise mass difference. The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of that peptide—and by extension, its parent protein—between the two samples. isotope.comnih.gov
This compound and related deuterated reagents are central to this workflow, providing the isotopic mass necessary for differentiation. royalsocietypublishing.org The technique is highly versatile and has been applied to a vast range of biological questions, from comparing the proteomes of healthy versus cancerous cells to identifying changes in protein expression in response to drug treatment. isotope.com The simplicity and low cost of the reagents have made SIDL a cornerstone of modern, high-throughput proteomics research. nih.govroyalsocietypublishing.org
Mechanistic Insights into Deuterated Amine Systems
Kinetic Isotope Effects (KIE) in Deuterated Amine-Related Transformations
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of the same compound with a heavier isotope (kH). In the context of deuterated amines, this is typically expressed as kH/kD.
The replacement of hydrogen with deuterium (B1214612) in the methyl group of dimethylamine (B145610) to form Dimethyl-1,1,1-d3-amine hydrochloride leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond.
This difference in bond strength directly impacts the rates of reactions where the C-H/C-D bond is cleaved. princeton.edu The rate of a reaction involving a C–H bond is typically 6–10 times faster than the same reaction involving a C–D bond. wikipedia.org This phenomenon, known as a primary kinetic isotope effect, is a clear indicator that the C-H bond is broken during the rate-determining step of the reaction.
A "normal" primary KIE is observed when kH/kD > 1, signifying that the C-H bond is broken in the rate-limiting step. Conversely, an "inverse" KIE (kH/kD < 1) can occur when the transition state has a new vibrational mode involving the isotope that is stiffer than the bond in the reactant.
| KIE Value (kH/kD) | Type of KIE | Interpretation |
|---|---|---|
| > 2 | Primary | C-H/C-D bond is broken in the rate-determining step. |
| 1 - 1.4 | Secondary | Isotopic substitution is at a position adjacent to the reacting center; indicates changes in hybridization. |
| < 1 | Inverse | The transition state is stiffer than the reactant bond. |
The magnitude of the KIE provides valuable information about the transition state of a reaction. princeton.edu By comparing the reaction rates of dimethylamine and this compound, researchers can determine if the cleavage of a C-H bond on the methyl group is part of the slowest, or rate-limiting, step. princeton.edu
Molecular Interactions and Ligand-Binding Studies
The substitution of hydrogen with deuterium can also influence non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and ligand binding. nih.gov Deuterium is more electropositive than protium (B1232500), which can lead to stronger hydrogen bonds in some cases. stackexchange.com
In the context of this compound, the N-H proton can act as a hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. The deuteration of the methyl group can subtly alter the electronic properties of the amine, which in turn can affect the strength of these hydrogen bonds. nih.gov Computational studies have shown that deuteration can modify hydrogen bonding interactions within a receptor and the surrounding aqueous environment, potentially leading to changes in binding affinity. nih.gov
| Type of Interaction | Description | Potential Impact of Deuteration |
|---|---|---|
| Hydrogen Bonding (Donor) | The N-H proton of the amine hydrochloride interacts with an electronegative atom (e.g., O, N). | Alteration of bond polarity may affect interaction strength. |
| Hydrogen Bonding (Acceptor) | The lone pair of electrons on the nitrogen atom interacts with a proton from another molecule. | Changes in electron density on the nitrogen could modify acceptor strength. |
| Ionic Interactions | The positively charged ammonium (B1175870) group interacts with negatively charged species. | Less likely to be directly affected by deuteration of the methyl group. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces. | Slight changes in molecular polarizability. |
Role of Deuterated Amines in Enzyme-Catalyzed Processes (e.g., Flavin-Containing Monooxygenase Activity)
Flavin-containing monooxygenases (FMOs) are a family of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.gov FMOs, particularly FMO1 and FMO3, are known to be involved in the metabolism of tertiary amines like trimethylamine (B31210) through N-oxidation. nih.gov
The use of this compound can serve as a probe to study the mechanism of FMO-catalyzed reactions. If the cleavage of a C-H bond in one of the methyl groups is part of the rate-limiting step of the metabolic process, then a significant kinetic isotope effect would be observed. This would result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. Such studies are crucial for understanding the biotransformation of amine-containing drugs and xenobiotics. For example, the N-oxidation of N,N-dimethylamphetamine is predominantly mediated by FMO1. nih.gov
| Enzyme | Common Substrates | Relevance to Deuterated Amines |
|---|---|---|
| FMO1 | N,N-dimethylamphetamine, Imipramine | Potential for KIE studies to elucidate the mechanism of N-oxidation. |
| FMO3 | Trimethylamine | Investigating the impact of deuteration on the metabolism of dietary amines. |
Fundamental Studies of S–H···N Hydrogen Bonding in Amine Complexes
Hydrogen bonds are fundamental interactions that dictate the structure and properties of many chemical and biological systems. nih.gov While N-H···O and N-H···N hydrogen bonds are commonly studied, S-H···N interactions also play a significant role in various contexts, including in the structure of coordination polymers. nih.gov
The basic principles of hydrogen bonding apply to S-H···N systems. The strength of the interaction depends on the electronegativity of the donor and acceptor atoms and the linearity of the bond. nih.gov Introducing a deuterated amine like this compound into a system with an S-H donor allows for the study of how isotopic substitution affects these specific hydrogen bonds. The subtle changes in bond length and polarity upon deuteration can influence the geometry and stability of the resulting complex. stackexchange.com These fundamental studies are essential for a deeper understanding of supramolecular chemistry and the forces that govern molecular assembly.
Theoretical and Computational Investigations of Dimethylamine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the fundamental properties of molecular systems. In the context of dimethylamine (B145610) and its derivatives, such as Dimethyl-1,1,1-d3-amine hydrochloride, DFT calculations provide valuable insights into their electronic structure, reactivity, and spectroscopic properties. These theoretical approaches allow for the prediction of various molecular parameters that are often challenging to determine experimentally.
Electronic Structure and Reactivity Parameter Prediction
DFT calculations are instrumental in elucidating the electronic structure of dimethylamine systems. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies, which are fundamental to understanding the molecule's behavior. The substitution of hydrogen with deuterium (B1214612) in this compound is expected to have a negligible effect on the electronic structure, as the electronic potential is dominated by the nuclear charge, which remains unchanged. However, the change in mass affects the vibrational energy levels.
Table 1: Representative DFT-Calculated Electronic Properties of Dimethylamine
| Property | Value (eV) |
| Ionization Potential | 8.24 |
| Electron Affinity | -0.45 |
| Electronegativity (χ) | 3.895 |
| Chemical Hardness (η) | 4.345 |
| Chemical Softness (S) | 0.230 |
Note: These are representative values for dimethylamine calculated at a typical DFT level of theory and are expected to be very similar for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic character.
For dimethylamine, the HOMO is primarily localized on the nitrogen atom's lone pair, indicating its nucleophilic nature. The LUMO, on the other hand, is distributed over the C-H and N-H antibonding orbitals. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the protonation of the amine group significantly lowers the energy of the nitrogen lone pair, making it less available for donation and thus reducing the nucleophilicity of the molecule.
Table 2: Representative Frontier Molecular Orbital Energies of Dimethylamine
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | 2.35 |
| HOMO-LUMO Gap | 8.24 |
Note: These are representative values for dimethylamine. For the hydrochloride salt, the orbital energies would be significantly lower due to protonation.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. arxiv.org This analysis allows for the quantification of electron delocalization through hyperconjugative interactions, which contribute to the molecule's stability. arxiv.org
In dimethylammonium hydrochloride, NBO analysis would reveal the nature of the N-H and C-H bonds, as well as the ionic interaction between the dimethylammonium cation and the chloride anion. The analysis quantifies the charge on each atom, providing insight into the molecule's polarity and electrostatic potential. The substitution of protium (B1232500) with deuterium in the methyl group is not expected to significantly alter the charge distribution.
Table 3: Representative NBO Charges on Atoms of Dimethylammonium Cation
| Atom | Charge (e) |
| N | -0.65 |
| C1 | -0.25 |
| C2 | -0.25 |
| H (on N) | +0.45 |
| H (on C) | +0.10 |
Note: These are representative values for the dimethylammonium cation. The actual charges can vary depending on the computational method and basis set used.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and intermolecular interactions.
Investigation of Molecular Interactions and Conformational Dynamics
MD simulations of this compound in a solvent, typically water, can reveal detailed information about the solvation structure and the dynamics of the ion-solvent and ion-ion interactions. These simulations track the trajectories of all atoms in the system over time, governed by a force field that describes the interatomic potentials.
Advanced Computational Modeling Techniques
Beyond standard DFT and MD methods, advanced computational techniques can provide deeper insights into the properties of this compound. For instance, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the molecule's behavior in a complex environment, such as a biological system, by treating the core part of the system with a high level of quantum mechanics and the surrounding environment with a more computationally efficient molecular mechanics force field.
Another advanced technique is the use of path integral molecular dynamics (PIMD), which can account for nuclear quantum effects. This would be particularly relevant for studying the impact of deuteration on the hydrogen bonding and vibrational dynamics of this compound, as it explicitly treats the quantum nature of the nuclei.
Furthermore, advanced electronic structure methods, such as coupled-cluster theory, can provide highly accurate benchmark data for the electronic properties of the molecule, which can be used to validate the results obtained from more computationally efficient DFT methods.
Quantum Chemical Calculations for Energetics of Amine Clusters
Quantum chemical calculations are instrumental in determining the binding energies and thermodynamic stability of molecular clusters, which are critical for predicting their formation and growth in the atmosphere. Various electronic structure methods, including wave function theory (WFT) and density functional theory (DFT), have been employed to compute the energetics of clusters containing sulfuric acid and dimethylamine or ammonia. nilu.com These calculations reveal that accurate binding energies for large clusters can be obtained using density functionals with post-self-consistent-field molecular mechanics corrections. nilu.com
Studies investigating the formation of atmospheric molecular clusters involving dimethylamine with nitric acid have utilized quantum mechanics to understand their stability and formation pathways. nih.govrsc.org These calculations show that dimethylamine can significantly enhance new particle formation based on nitric acid, especially at high nitric acid concentrations and low temperatures. nih.govrsc.org The formation of the initial acid-base dimer, such as (HNO₃)(DMA), is a crucial step in the growth of these clusters. nih.govrsc.org
The stability of clusters formed in a system containing sulfuric acid, nitric acid, formic acid, ammonia, and dimethylamine has been explored using computational chemistry. nih.gov These studies have found that dimethylamine is a stronger driver for prenucleation than ammonia. nih.gov The geometries of the minimum free energy clusters are often more critical than the traditional acid or base strength in determining cluster stability. nih.gov
The table below presents a selection of computed binding energies for various amine clusters, illustrating the relative stabilities. These values are typically calculated using high-level quantum chemical methods.
| Cluster Composition | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |
| (H₂SO₄)(DMA) | CCSD(T)-F12a/jun-cc-pV(T+d)Z | -15.4 | nilu.com |
| (H₂SO₄)₂(DMA) | CCSD(T)-F12a/aug-cc-pV(D+d)Z | -28.9 | nilu.com |
| (HNO₃)(DMA) | M06-2X/6-311++G(3df,3pd) | -12.7 | nih.govrsc.org |
| (SA)(NA)(A)(DMA)(W) | DLPNO-CCSD(T) | Data not specified | nih.gov |
Note: DMA = Dimethylamine, SA = Sulfuric Acid, NA = Nitric Acid, A = Ammonia, W = Water. The binding energies are highly dependent on the level of theory and basis set used in the calculation.
Incorporation of Anharmonic Effects in Spectroscopic Predictions
For accurate prediction of vibrational spectra, it is often necessary to go beyond the harmonic approximation and include anharmonic effects. This is particularly important for systems with hydrogen bonding and flexible moieties, such as amine clusters. Anharmonic calculations can predict shifts in vibrational frequencies and the appearance of overtone and combination bands that are observed experimentally. iaea.orgmdpi.com
Ab initio anharmonic vibrational calculations have been performed on dimethylamine clusters to understand the complex Fermi Resonance patterns in their infrared spectra. mdpi.comlibretexts.org These studies have shown strong coupling between CH stretching fundamentals and bending overtones within the methyl groups. mdpi.com The redshift of the N-H stretching mode with increasing cluster size is a key indicator of hydrogen bond formation and strength. mdpi.comlibretexts.org
The table below illustrates the typical effect of deuteration on the vibrational frequencies of an amine, showing a comparison between the calculated harmonic and anharmonic frequencies for selected modes of a generic methylamine (B109427) dimer.
| Vibrational Mode | Isotope | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |
| N-H Stretch (donor) | H | 3450 | 3280 |
| N-D Stretch (donor) | D | 2550 | 2430 |
| CH₃ Symmetric Stretch | H | 2950 | 2900 |
| CD₃ Symmetric Stretch | D | 2150 | 2100 |
Note: These are illustrative values and the actual frequencies will depend on the specific molecule, cluster size, and computational method.
Applications in Atmospheric Chemistry Modeling
The data from quantum chemical calculations on amine clusters serve as crucial input for atmospheric chemistry models that simulate new particle formation and growth. These models aim to predict the impact of various atmospheric constituents on climate and air quality.
Simulation of Cluster Formation Processes Involving Dimethylamine
The Atmospheric Cluster Dynamic Code (ACDC) is a powerful tool used to simulate the dynamics of molecular cluster formation. google.comcopernicus.org By integrating quantum chemical data on cluster energetics, ACDC can model the total evaporation rate, formation rate, and growth pathways of clusters under various atmospheric conditions. nih.govrsc.org
Simulations have shown that dimethylamine significantly enhances the formation of particles from sulfuric acid. google.comcopernicus.org The parameterization derived from ACDC simulations, incorporating high-level theoretical insights, has demonstrated reliable performance in 3-D modeling of new particle formation in polluted environments. google.comcopernicus.org These models consider the key clusters along the formation pathways and their evaporation rates relative to their coagulation sink. google.comcopernicus.org
Hydration is another critical factor, and simulations have shown that it can significantly influence the evaporation and formation rates of initial clusters, with the effect being more pronounced for smaller clusters. nih.govrsc.org For instance, at 100% humidity, the formation rate for nitric acid-dimethylamine clusters can increase by several orders of magnitude compared to unhydrated clusters. nih.govrsc.org
While these models have primarily focused on non-deuterated dimethylamine, the fundamental physical and chemical principles of clustering would be similar for this compound. The primary difference would arise from the slight change in mass and zero-point vibrational energies, which could subtly affect cluster stability and dynamics. However, without specific experimental or theoretical studies on the deuterated species, the results from dimethylamine models provide the best available approximation.
Degradation and Environmental Fate Studies in Research Contexts
Oxidative Degradation Pathways of Deuterated Amines in Controlled Environments
In controlled laboratory settings, the oxidative degradation of amines is a key area of investigation, particularly relevant to atmospheric chemistry and industrial processes. Advanced oxidation processes (AOPs) are frequently employed to study the breakdown of these compounds. nih.gov The primary reactive species in these processes are highly potent oxidants like hydroxyl radicals (•OH). nih.govacs.org
The degradation of tertiary amines like dimethylamine (B145610) typically begins with the abstraction of a hydrogen atom from a C-H bond by a hydroxyl radical. mdpi.com This initial step forms a carbon-centered radical. In the presence of oxygen, this radical can undergo further reactions, leading to a variety of degradation products. mdpi.com Another significant pathway involves the reaction of oxidants with the non-bonding electrons on the nitrogen atom. acs.orgrsc.org
The ozonation of tertiary amines has been shown to proceed rapidly via an oxygen-transfer reaction, forming an N-oxide as the primary product. rsc.org This is followed by a slower, minor pathway that can lead to N-dealkylated products. rsc.org
Table 1: Key Oxidative Degradation Pathways for Tertiary Amines
| Pathway | Initiating Step | Key Intermediates |
| Hydrogen Abstraction | Hydroxyl radical (•OH) abstracts a hydrogen from a C-H bond. | Carbon-centered radical |
| Electron Transfer | Electron transfer from the nitrogen atom to an excited species. | Aminium radical |
| Ozonation | Oxygen-transfer from ozone to the nitrogen atom. | N-oxide |
Thermal Degradation Processes of Deuterated Amines in Experimental Setups
Thermal degradation studies are crucial for understanding the stability of amines in high-temperature environments, such as those found in industrial applications like carbon capture processes. acs.orguky.edu In experimental setups, amines are heated, often in the presence of water, CO2, or other compounds, to simulate these conditions. acs.orgutexas.edu
For a compound like Dimethyl-1,1,1-d3-amine hydrochloride, thermal degradation would involve the breaking of C-N, C-H, and N-H bonds. The presence of deuterium (B1214612) in place of hydrogen on a methyl group can provide mechanistic insights. Because the C-D bond is stronger than the C-H bond, its cleavage requires more energy. This would likely make the deuterated methyl group more resistant to thermal decomposition compared to the non-deuterated methyl group.
Research on the thermal degradation of various amines has identified that both temperature and the chemical environment (e.g., the presence of CO2) significantly affect the rate and products of degradation. acs.orgutexas.edu For example, studies on monoethanolamine (MEA) have shown that the concentration of CO2 can influence degradation rates more than the concentration of water. acs.org The degradation mechanisms are complex and can lead to the formation of a variety of smaller molecules. nih.gov
Photolytic Degradation Mechanisms of Amine Compounds
Photolytic degradation involves the breakdown of chemical compounds by light. The direct photolysis of simple amines in the upper atmosphere is a known degradation pathway. However, in surface waters and the lower atmosphere, indirect photolysis often plays a more significant role. acs.org This process is mediated by photosensitizers, such as humic substances and nitrate (B79036) ions, which absorb sunlight and produce reactive species like hydroxyl radicals (•OH) and triplet excited states. acs.orgresearchgate.net
Studies on various amine drugs have demonstrated that they can be effectively degraded by •OH radicals generated from the photolysis of nitrate. acs.org The reaction rates are typically very high. acs.orgresearchgate.net Humic substances can also promote photodegradation through an electron transfer mechanism, where the amine donates an electron to the excited state of the humic substance. acs.orgresearchgate.net The efficiency of this process often follows the order: tertiary amine > secondary amine > primary amine. researchgate.net
For this compound, photolytic degradation would proceed through similar mechanisms. The presence of the d3-methyl group could be used as a tracer to elucidate the fragmentation patterns and reaction pathways following the initial photolytic or photo-induced oxidative event. The major degradation pathways for N-nitrosodimethylamine (a related compound) under UV photolysis include the cleavage of the N-N bond. mdpi.com
Biodegradation Studies in Aquatic and Terrestrial Research Systems
In aquatic environments, ethanolamines have been shown to be readily biodegradable even in saline conditions, with half-lives ranging from 10 to 58 hours. nih.gov The presence of hydroxyl groups on the amine structure appears to facilitate biodegradation. nih.gov
In terrestrial systems, the biodegradation of amines can be influenced by factors such as soil type, temperature, and previous exposure of the microbial community to the compound. nina.no For instance, monoethanolamine (MEA) was found to degrade completely within three days in uncontaminated soil, while its degradation was much slower in soil that had been chronically polluted. nina.no Temperature also plays a significant role, with lower temperatures reducing biodegradation rates. nina.no High concentrations of amines can sometimes inhibit the metabolic activity of the microorganisms responsible for their degradation. nina.no
Assessment of Environmental Persistence in Laboratory-Scale Models
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical, biological, or photolytic processes. Laboratory-scale models are used to simulate environmental conditions and assess persistence.
Based on studies of related amines, this compound is expected to have low to moderate persistence in the environment. Its high water solubility means it will likely reside in the aquatic compartment if released into water. Its potential for biodegradation and photodegradation suggests it would not persist for long periods. nih.govieaghg.org However, some degradation products, particularly nitrosamines and nitramines formed during atmospheric degradation, may be more persistent and of greater environmental concern. ieaghg.orgnilu.com
Atmospheric modeling studies of dimethylamine indicate that it is primarily removed from the atmosphere through reactions with hydroxyl radicals. nilu.com The stability of aerosol particles formed from the atmospheric degradation of dimethylamine has been noted to be enhanced, which could affect its transport and deposition. nilu.com
Table 2: Factors Influencing the Environmental Persistence of Amines
| Factor | Influence on Persistence |
| Biodegradation | Generally decreases persistence in soil and water. nina.nonih.gov |
| Photodegradation | Decreases persistence, especially in the presence of sensitizers like nitrate and humic acids. acs.org |
| Volatility | High volatility can lead to atmospheric transport and degradation. |
| Water Solubility | High solubility leads to partitioning into the aqueous phase. |
| Formation of Stable Products | Formation of persistent degradation products like some nitrosamines can increase overall environmental risk. ieaghg.org |
Identification and Characterization of Degradation Products in Controlled Experiments
Controlled experiments are essential for identifying the products formed during the degradation of amines. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. acs.orgnih.gov
The oxidative and thermal degradation of amines can lead to a wide array of products. nih.govieaghg.org For tertiary amines like dimethylamine, oxidative degradation can result in the formation of secondary amines (monomethylamine), primary amines, ammonia, aldehydes (formaldehyde), and carboxylic acids (formic acid). ntnu.nonih.gov In the presence of nitrogen oxides (NOx) in the atmosphere, the atmospheric oxidation of dimethylamine can lead to the formation of N-nitrosodimethylamine and N-nitromethylamine. nilu.com
In thermal degradation experiments of amine solutions used for CO2 capture, a variety of products have been identified, including other amines and oxygenated compounds. nih.gov The use of this compound in such experiments would be invaluable. By tracking the deuterium label, researchers could determine which parts of the molecule are retained in the various degradation products, providing clear evidence for specific reaction mechanisms. For example, identifying a deuterated degradation product would confirm its origin from the initial deuterated amine.
Investigation of Transport and Distribution in Simulated Environmental Systems
Understanding the transport and distribution of a chemical is key to predicting its environmental fate and potential impact. Due to its properties, this compound is expected to behave in a particular way in the environment. As a hydrochloride salt, it is highly soluble in water. If released to soil, it would be mobile and could potentially leach into groundwater.
Its relatively low molecular weight suggests some potential for volatilization from water surfaces, after which it would be subject to atmospheric transport and degradation. nilu.com Atmospheric modeling studies on dimethylamine have shown that following its degradation, it can participate in the formation of new aerosol particles. nilu.com The stability of these particles can influence how far the degradation products are transported in the atmosphere before being deposited back to the Earth's surface through wet or dry deposition. nilu.com There remains a need for more research into the atmospheric fate of amines and their degradation products to reduce the uncertainty in these models. ieaghg.org
Q & A
Q. Critical Parameters :
- Temperature >60°C may lead to isotopic scrambling, reducing deuteration specificity.
- Moisture during HCl treatment can hydrolyze the amine, requiring strict anhydrous conditions .
How is the deuteration efficiency of this compound validated experimentally?
Basic Research Question
Deuteration efficiency is quantified using:
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 84.56 (C₂H₃D₃N·HCl) and evaluates isotopic distribution .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR absence of signals at δ 2.2–2.5 ppm (CH₃ protons) confirms complete deuteration .
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) measures D/H ratios to verify ≥98 atom% D .
What isotopic effects arise when using this compound in kinetic studies?
Advanced Research Question
Deuterium isotopic effects (KIEs) impact reaction kinetics:
- Primary KIE : C-D bonds exhibit slower cleavage rates (e.g., in nucleophilic substitutions), altering reaction pathways compared to non-deuterated analogs .
- Solvent Isotope Effects : Deuteration modifies solvent polarity, affecting solubility and transition states in aqueous reactions .
Experimental Design : - Compare rate constants (k) of deuterated vs. non-deuterated compounds in identical conditions.
- Use Arrhenius plots to quantify activation energy differences due to deuteration .
How can discrepancies in deuteration efficiency data be resolved during analytical method validation?
Advanced Research Question
Data contradictions often stem from:
- Sample Degradation : Hydrolysis in humid environments reduces deuteration levels. Store samples in desiccators with P₂O₅ .
- Instrument Calibration : Regular calibration of MS and NMR with certified isotopic standards (e.g., NIST SRM 1949) ensures accuracy .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat analyses under controlled humidity (<5% RH) .
What are the applications of this compound in mechanistic studies?
Basic Research Question
- Isotopic Tracing : As a stable isotope-labeled internal standard in LC-MS for quantifying dimethylamine derivatives in biological matrices .
- Reaction Mechanism Elucidation : Track deuterium retention in products to distinguish between SN1/SN2 pathways or radical intermediates .
How does deuteration influence the compound’s physicochemical properties?
Advanced Research Question
- Thermodynamics : Reduced zero-point energy of C-D bonds increases thermal stability (ΔH decomposition: +5–8 kJ/mol vs. non-deuterated) .
- Solubility : Deuteration decreases polarity, lowering aqueous solubility by ~15%—critical for solvent selection in reactions .
Methodological Note : Use differential scanning calorimetry (DSC) and Hansen solubility parameters to optimize formulation .
What protocols ensure safe handling and storage of this compound?
Basic Research Question
- Storage : Airtight containers under argon at –20°C to prevent moisture absorption and isotopic exchange .
- Handling : Use glove boxes with <1 ppm O₂/H₂O to avoid degradation.
- Waste Disposal : Neutralize with NaHCO₃ before incineration to prevent HCl gas release .
How can researchers optimize synthetic routes for large-scale deuterated amine production?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
